5-Pyrimidineacetic acid
Overview
Description
5-Pyrimidineacetic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. This compound is not directly discussed in the provided papers, but its related derivatives and synthesis methods are extensively studied due to their importance in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of significant interest. For instance, 5-pyrimidylboronic acid and its derivatives have been synthesized through lithium-halogen exchange reactions followed by reaction with triisopropylborate . Additionally, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various pathways to improve structural diversity and potential applications in drug design . Novel synthesis methods for pyrimidine derivatives, such as the five-component synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water, have also been reported .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical properties and biological activities. X-ray crystallography has been used to determine the structures of these compounds, revealing details such as the orientation of hydroxyl groups and the dihedral angles between rings . The planarity of the molecules and the formation of hydrogen-bonded chains have also been observed in some pyrimidine derivatives .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For example, pyrano[2,3-d]pyrimidine derivatives have been synthesized and shown to react with electrophiles and nitrogen nucleophiles, resulting in a range of heterocyclic compounds . The reaction of 5-pyrimidine carboxylic acid derivatives with 3-(2-bromoacetyl)coumarins has also been studied, leading to the formation of thiazolo[3,2-a]pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structures. These properties are important for their applications in medicinal chemistry and material science. For instance, the antimicrobial and anticancer activities of pyrano[2,3-d]pyrimidine derivatives have been explored, with some compounds showing significant activity against various microbial strains and cancer cell lines . The antibacterial activity of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines has also been evaluated, with some compounds exhibiting excellent inhibition against tested bacteria .
Scientific Research Applications
Anti-Inflammatory Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : The literature reveals that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Therapeutic Applications
- Scientific Field : Medicinal Chemistry
- Summary of Application : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
- Results or Outcomes : Pyrimidines have demonstrated broad biological activity, making them of tremendous interest among organic and medicinal chemists .
Synthesis Applications
- Scientific Field : Organic Chemistry
- Summary of Application : 5-Pyrimidineacetic acid is used in the synthesis of various organic compounds .
- Results or Outcomes : The use of 5-Pyrimidineacetic acid in synthesis can lead to the production of a wide range of organic compounds .
Drug Discovery Applications
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : Perimidine derivatives, which include 5-Pyrimidineacetic acid, have been used in drug discovery .
- Results or Outcomes : Perimidine derivatives have shown potential in various areas of drug discovery, including polymer chemistry, photo sensors, dye industries, and catalytic activity in organic synthesis .
Antibiotic Applications
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : Pyrimidines have been used as building blocks in the development of various antibiotics .
- Results or Outcomes : Pyrimidines have shown potential in the development of antibiotics, contributing to the fight against bacterial infections .
Antifungal Applications
properties
IUPAC Name |
2-pyrimidin-5-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)1-5-2-7-4-8-3-5/h2-4H,1H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEUMCHKVXTQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614356 | |
Record name | (Pyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidineacetic acid | |
CAS RN |
5267-07-2 | |
Record name | (Pyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrimidin-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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